

# Application Notes and Protocols for the Characterization of Aluminosilicates

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## Compound of Interest

Compound Name: *Alusil ET*

Cat. No.: *B8373423*

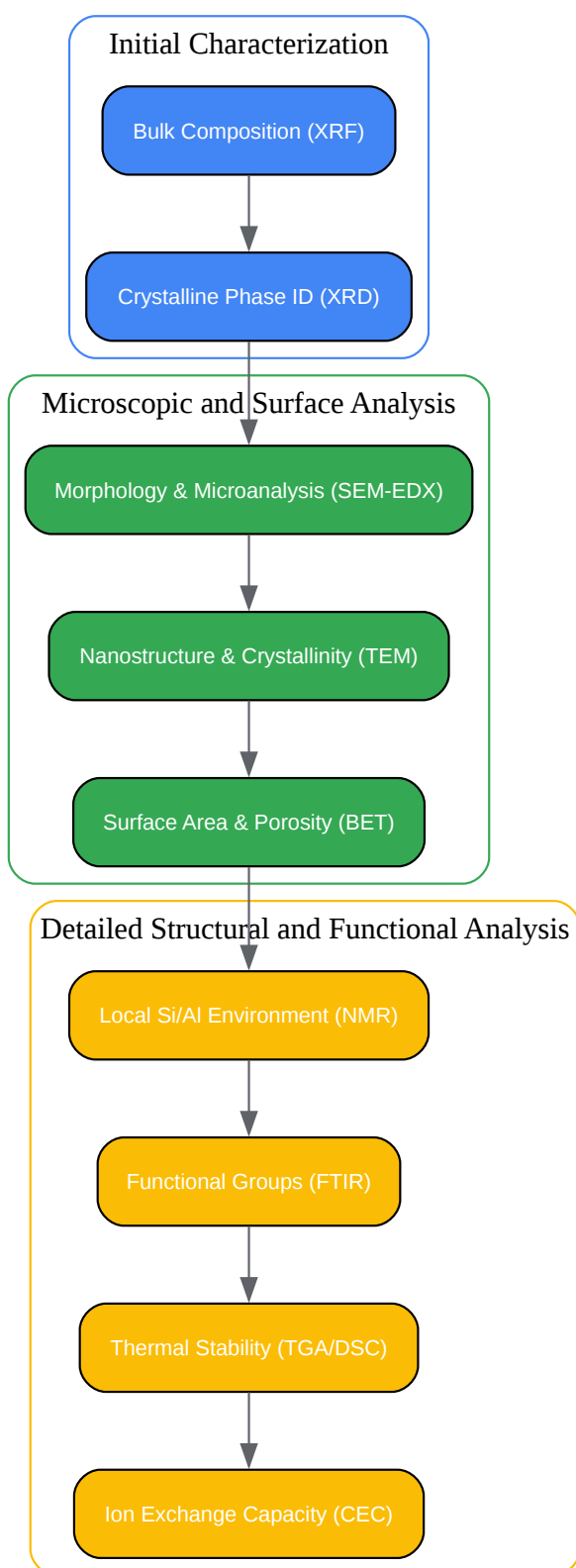
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Aluminosilicates are a broad class of minerals composed of aluminum, silicon, and oxygen, with counter-ions to balance the charge. Their diverse structures and properties, such as high surface area, ion-exchange capacity, and catalytic activity, make them crucial materials in various scientific and industrial fields, including drug delivery, catalysis, and environmental remediation. This document provides detailed application notes and experimental protocols for the comprehensive characterization of aluminosilicate materials.

A logical workflow for the characterization of aluminosilicates is essential for a thorough understanding of their structure-property relationships. The following diagram illustrates a typical experimental workflow.



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Caption: A typical experimental workflow for aluminosilicate characterization.

# Elemental Composition: X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.<sup>[1]</sup> It is particularly useful for quantifying the major elements in aluminosilicates, such as Si, Al, and other cations.

## Quantitative Data

| Material        | SiO <sub>2</sub><br>(wt%) | Al <sub>2</sub> O <sub>3</sub><br>(wt%) | Fe <sub>2</sub> O <sub>3</sub><br>(wt%) | CaO<br>(wt%) | K <sub>2</sub> O<br>(wt%) | Na <sub>2</sub> O<br>(wt%) | MgO<br>(wt%) | TiO <sub>2</sub><br>(wt%) |
|-----------------|---------------------------|---|---|--------------|---------------------------|----------------------------|--------------|---------------------------|
| Kaolin          | 45-48                     | 37-40                                   | 0.1-1.5                                 | <0.1         | 0.1-1.5                   | <0.1                       | <0.1         | 0.5-1.5                   |
| Montmorillonite | 62.9                      | 19.6                                    | 3.35                                    | 1.68         | 0.53                      | 1.53                       | 3.05         | 0.09                      |
| Zeolite Y       | 60-65                     | 20-25                                   | <0.1                                    | <0.1         | <0.1                      | 10-15                      | <0.1         | <0.1                      |
| Fly Ash         | 45-55                     | 20-30                                   | 5-15                                    | 1-5          | 1-3                       | 0.5-2                      | 1-3          | 1-2                       |
| Metakolin       | 52.52                     | 44.34                                   | 0.25                                    | 0.05         | -                         | 0.20                       | -            | 1.36                      |

## Experimental Protocol

- Sample Preparation:
  - For accurate quantitative analysis, prepare fused beads to eliminate particle size and mineralogical effects.<sup>[1][2][3]</sup>
  - Mix 0.5 g of the finely ground aluminosilicate sample with 5.0 g of a lithium borate flux (e.g., a mixture of lithium tetraborate and lithium metaborate).
  - Add a non-wetting agent (e.g., a few drops of a lithium bromide solution) to prevent the melt from sticking to the crucible.
  - Fuse the mixture in a platinum crucible at 1000-1100 °C until a homogeneous molten glass is formed.

- Pour the melt into a platinum mold and cool to form a glass disc.
- Instrumentation and Measurement:
  - Use a wavelength-dispersive or energy-dispersive XRF spectrometer.
  - Place the fused bead in the sample holder and load it into the spectrometer.
  - Evacuate the sample chamber or flush with helium for the analysis of light elements.
  - Excite the sample with an X-ray source (e.g., Rh or Cr tube).
  - Measure the intensity of the characteristic fluorescent X-rays emitted by each element.
- Data Analysis:
  - Use a calibration curve established with certified reference materials of similar matrices to convert the measured intensities into elemental concentrations.
  - Apply matrix correction algorithms to account for inter-element effects.

## Crystallographic Analysis: X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining crystallographic parameters in aluminosilicates.[4][5][6] Quantitative phase analysis can be performed using methods like Rietveld refinement.[7][8][9]

## Quantitative Data

| Mineral         | Crystal System | Space Group                      | a (Å) | b (Å) | c (Å) | β (°) |
|-----------------|----------------|----------------------------------|-------|-------|-------|-------|
| Quartz          | Trigonal       | P3 <sub>2</sub> 21               | 4.913 | 4.913 | 5.405 | 90    |
| Cristobalite    | Tetragonal     | P4 <sub>1</sub> 2 <sub>1</sub> 2 | 4.978 | 4.978 | 6.948 | 90    |
| Mullite         | Orthorhombic   | Pbam                             | 7.546 | 7.689 | 2.884 | 90    |
| Kaolinite       | Triclinic      | P1                               | 5.154 | 8.942 | 7.391 | 104.7 |
| Montmorillonite | Monoclinic     | C2/m                             | 5.17  | 8.96  | 15.0  | 99.9  |
| Zeolite A (LTA) | Cubic          | Pm-3m                            | 12.32 | 12.32 | 12.32 | 90    |

## Experimental Protocol

- Sample Preparation:
  - Grind the aluminosilicate sample to a fine powder (typically <10 μm) to ensure random orientation of the crystallites.
  - Pack the powder into a sample holder, ensuring a flat and smooth surface.
- Instrumentation and Measurement:
  - Use a powder diffractometer equipped with a Cu Kα radiation source ( $\lambda = 1.5406 \text{ Å}$ ).[\[10\]](#)  
[\[11\]](#)
  - Set the operating voltage and current (e.g., 40 kV and 40 mA).
  - Scan a 2θ range appropriate for the material (e.g., 5° to 80°).
  - Use a step size of 0.02° and a dwell time of 0.2-1 second per step.[\[10\]](#)
- Data Analysis:

- Phase Identification: Compare the experimental diffraction pattern with standard patterns from a crystallographic database (e.g., ICDD PDF).
- Quantitative Analysis (Rietveld Refinement):
  - Use specialized software (e.g., GSAS, TOPAS, FullProf).
  - Input the initial structural models for the identified phases.
  - Refine the scale factor, background, unit cell parameters, peak profile parameters, and atomic positions to minimize the difference between the observed and calculated diffraction patterns.<sup>[8]</sup> The weight fraction of each phase is proportional to its refined scale factor.

## Morphological and Microanalytical Characterization: SEM-EDX

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and texture of aluminosilicates.<sup>[12]</sup> When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it allows for semi-quantitative elemental analysis of microscopic features.<sup>[13]</sup>

### Quantitative Data (Example EDX Analysis of a Zeolite Crystal)

| Element | Weight % | Atomic % |
|---------|----------|----------|
| O       | 49.8     | 60.1     |
| Na      | 8.5      | 7.1      |
| Al      | 12.1     | 8.6      |
| Si      | 29.6     | 24.2     |
| Total   | 100.0    | 100.0    |

## Experimental Protocol

- Sample Preparation:
  - Mount the aluminosilicate powder or a solid piece onto an aluminum stub using conductive carbon tape or adhesive.
  - For non-conductive samples, apply a thin conductive coating (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.
- Instrumentation and Measurement (SEM):
  - Place the stub in the SEM chamber and evacuate to high vacuum.
  - Set the accelerating voltage (e.g., 5-20 kV).
  - Adjust the beam current, spot size, and working distance to optimize image resolution and depth of field.
  - Acquire secondary electron (SE) images for topographical information and backscattered electron (BSE) images for compositional contrast.
- Instrumentation and Measurement (EDX):
  - Select the area or point of interest for elemental analysis.
  - Acquire the EDX spectrum for a sufficient time to obtain good signal-to-noise ratio.
  - Generate elemental maps to visualize the spatial distribution of elements.
- Data Analysis:
  - The EDX software will automatically identify and quantify the elements present based on the energies and intensities of the characteristic X-rays.
  - Perform standardless or standard-based quantification. For more accurate results, use standards with known compositions and similar matrices.

# Nanostructural Analysis: Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is used to investigate the internal structure, crystallinity, and morphology of aluminosilicates at the nanoscale.<sup>[8]</sup> High-resolution TEM (HRTEM) can visualize the crystal lattice.

## Experimental Protocol

- Sample Preparation:
  - Disperse the powdered aluminosilicate in a suitable solvent (e.g., ethanol, isopropanol) and sonicate to break up agglomerates.<sup>[14]</sup>
  - Place a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate.<sup>[14]</sup>
  - For bulk samples, mechanical thinning followed by ion milling may be required to achieve electron transparency.
- Instrumentation and Measurement:
  - Load the TEM grid into the sample holder and insert it into the microscope.
  - Operate at a high accelerating voltage (e.g., 200 keV).<sup>[15]</sup>
  - Acquire bright-field and dark-field images to observe morphology and diffraction contrast.
  - Obtain selected area electron diffraction (SAED) patterns to determine the crystallinity and crystallographic orientation.
  - Use HRTEM to visualize lattice fringes.
- Data Analysis:
  - Measure particle size, pore dimensions, and lattice spacings from the acquired images and diffraction patterns.



- Index the SAED patterns to identify the crystal structure.

## Local Structural Environment: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly  $^1\text{H}$ ,  $^{29}\text{Si}$ , and  $^{27}\text{Al}$  Magic Angle Spinning (MAS) NMR, provides detailed information about the local coordination and connectivity of atoms in the aluminosilicate framework.[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Quantitative Data

#### $^{29}\text{Si}$ MAS NMR Chemical Shifts

| $Q^n(\text{mAl})$ Species | Description                             | Chemical Shift Range (ppm) |
|---------------------------|---|----------------------------|
| $Q^4(0\text{Al})$         | $\text{Si}(\text{OSi})_4$               | -102 to -116               |
| $Q^4(1\text{Al})$         | $\text{Si}(\text{OSi})_3(\text{OAl})$   | -97 to -111                |
| $Q^4(2\text{Al})$         | $\text{Si}(\text{OSi})_2(\text{OAl})_2$ | -92 to -106                |
| $Q^4(3\text{Al})$         | $\text{Si}(\text{OSi})(\text{OAl})_3$   | -87 to -101                |
| $Q^4(4\text{Al})$         | $\text{Si}(\text{OAl})_4$               | -82 to -96                 |
| $Q^3(0\text{Al})$         | $\text{Si}(\text{OSi})_3(\text{OH})$    | -90 to -100                |
| $Q^2(0\text{Al})$         | $\text{Si}(\text{OSi})_2(\text{OH})_2$  | -80 to -90                 |

Reference: Tetramethylsilane (TMS)

#### $^{27}\text{Al}$ MAS NMR Chemical Shifts[\[19\]](#)

| Coordination        | Environment        | Chemical Shift Range (ppm) |
|---------------------|--------------------|----------------------------|
| Tetrahedral (Al IV) | Framework Al       | 50 to 65                   |
| Pentahedral (Al V)  | Extra-framework Al | 30 to 40                   |
| Octahedral (Al VI)  | Extra-framework Al | 0 to 10                    |

Reference: Aqueous  $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$  [2]

## Experimental Protocol

- Sample Preparation:
  - Pack the finely powdered and dried aluminosilicate sample into a zirconia rotor (e.g., 3.2 mm or 4 mm diameter). [2]
- Instrumentation and Measurement:
  - Use a high-field solid-state NMR spectrometer.
  - Spin the sample at the magic angle ( $54.74^\circ$ ) at a high spinning rate (e.g., 10-20 kHz) to average out anisotropic interactions. [2]
  - For  $^{29}\text{Si}$  NMR: Use single-pulse excitation with high-power proton decoupling or cross-polarization (CP) from  $^1\text{H}$  to enhance the signal of silicon atoms near protons.
  - For  $^{27}\text{Al}$  NMR: Use a short pulse angle (e.g.,  $< 30^\circ$ ) to ensure quantitative excitation of the central transition. [2]
- Data Analysis:
  - Reference the chemical shifts to the appropriate standards.
  - Deconvolute the spectra into individual Gaussian or Lorentzian peaks to quantify the relative abundance of different Si and Al species. [20]

# Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and characterize the bonding environment in aluminosilicates.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Quantitative Data (Typical FTIR Band Assignments)

| Wavenumber (cm <sup>-1</sup> ) | Assignment   |
|--------------------------------|--|
| 3700-3400                      | O-H stretching (hydroxyl groups, adsorbed water) <a href="#">[25]</a>                      |
| 1630-1650                      | H-O-H bending (adsorbed water) <a href="#">[24]</a>  |
| 1200-950                       | Asymmetric stretching of T-O-T (T = Si or Al) <a href="#">[21]</a><br><a href="#">[26]</a> |
| 950-850                        | Si-O stretching in Si-O-Al linkages  |
| 800-650                        | Symmetric stretching of T-O-T  |
| 650-500                        | T-O bending vibrations   |
| 500-420                        | Bending vibrations of Si-O and Al-O <a href="#">[21]</a>                                   |

## Experimental Protocol

- Sample Preparation:
  - Prepare a KBr pellet by mixing ~1 mg of the finely ground sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disc.[\[27\]](#)
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.
- Instrumentation and Measurement:
  - Use a FTIR spectrometer.
  - Collect a background spectrum of the empty sample compartment or the KBr pellet.

- Collect the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .  
[24][25]
- Data Analysis:
  - Identify the absorption bands and assign them to specific vibrational modes based on established literature values.

## Thermal Stability: Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, dehydroxylation, and decomposition.[5] DSC measures the heat flow to or from a sample as a function of temperature, revealing phase transitions and thermal events.[3][28]

### Quantitative Data (Example TGA/DSC Data for Zeolite A)

| Temperature Range (°C) | Mass Loss (%) (TGA) | DSC Event       | Interpretation                        |
|------------------------|---------------------|-----------------|---------------------------------------|
| 25-250                 | 15-20               | Endotherm       | Desorption of physisorbed water       |
| 250-500                | 2-5                 | Broad Endotherm | Removal of coordinated water          |
| >800                   | -                   | Exotherm        | Structural collapse/recrystallization |

## Experimental Protocol

- Sample Preparation:
  - Weigh 5-10 mg of the aluminosilicate sample into an alumina or platinum crucible.

- Instrumentation and Measurement:
  - Place the crucible in the TGA/DSC instrument.
  - Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]
- Data Analysis:
  - Analyze the TGA curve to determine the temperatures and magnitudes of mass loss events.
  - Analyze the DSC curve to identify the temperatures and enthalpies of endothermic and exothermic transitions.

## Surface Area and Porosity: BET Analysis

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area and porosity of materials by measuring the physical adsorption of a gas (typically nitrogen) at cryogenic temperatures.[29][30]

### Quantitative Data

| Material          | BET Surface Area (m <sup>2</sup> /g) | Pore Volume (cm <sup>3</sup> /g) | Average Pore Diameter (Å) |
|-------------------|--------------------------------------|----------------------------------|---------------------------|
| Kaolinite         | 10-20                                | 0.05-0.10                        | 100-200                   |
| Montmorillonite   | 30-80                                | 0.10-0.25                        | 50-150                    |
| Zeolite A         | 400-500                              | 0.20-0.30                        | <20 (microporous)         |
| Zeolite Y         | 700-900                              | 0.30-0.45                        | <20 (microporous)         |
| Mesoporous Silica | 800-1200                             | 0.80-1.20                        | 20-100 (mesoporous)       |

## Experimental Protocol

- Sample Preparation:

- Degas the sample under vacuum at an elevated temperature (e.g., 150-300 °C) for several hours to remove adsorbed moisture and other contaminants.[\[29\]](#)
- Instrumentation and Measurement:
  - Use a surface area and porosity analyzer.
  - Cool the sample to liquid nitrogen temperature (77 K).
  - Introduce known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure.
  - Construct an adsorption-desorption isotherm by plotting the amount of gas adsorbed versus the relative pressure ( $P/P_0$ ).
- Data Analysis:
  - BET Surface Area: Apply the BET equation to the adsorption data in the relative pressure range of 0.05 to 0.35.
  - Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.
  - Pore Size Distribution: Use methods such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores to calculate the pore size distribution from the desorption branch of the isotherm.[\[29\]](#)

## Cation Exchange Capacity (CEC)

Cation Exchange Capacity (CEC) is a measure of the total negative charge on the aluminosilicate surface that is available to bind positively charged ions.[\[31\]](#) It is a crucial parameter for applications involving ion exchange.

## Quantitative Data

| Material                 | CEC (meq/100g) |
|--------------------------|----------------|
| Kaolinite                | 3-15           |
| Illite                   | 10-40          |
| Montmorillonite          | 80-150         |
| Vermiculite              | 100-200        |
| Clinoptilolite (Zeolite) | 180-220        |
| Chabazite (Zeolite)      | 250-350        |

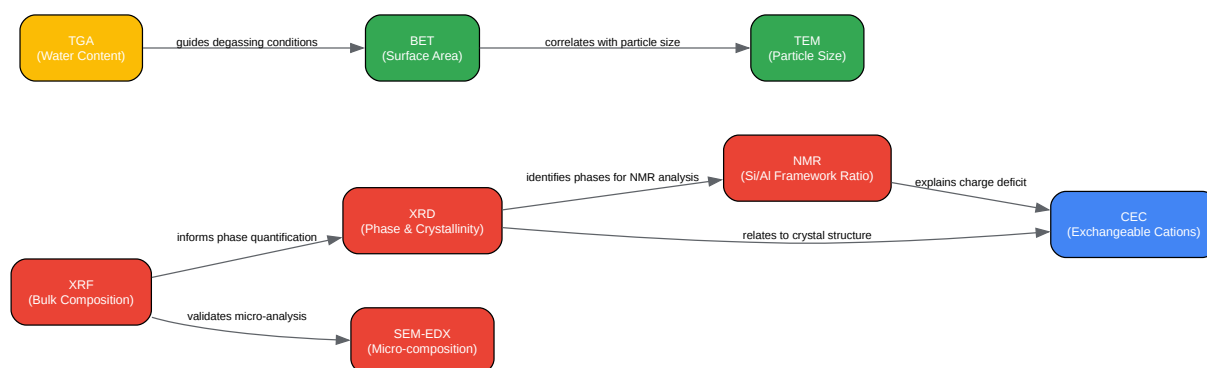
## Experimental Protocol (Ammonium Acetate Method)

- Saturation:
  - Weigh approximately 5 g of the aluminosilicate sample into a centrifuge tube.
  - Add 30 mL of 1 M sodium acetate solution (pH 8.2), shake for 5 minutes, and centrifuge. Discard the supernatant. Repeat this step three more times to replace all exchangeable cations with Na<sup>+</sup>.
- Removal of Excess Salt:
  - Wash the sample with 30 mL of 95% ethanol, shake, centrifuge, and discard the supernatant. Repeat until the electrical conductivity of the supernatant is low, indicating the removal of excess sodium acetate.
- Extraction:
  - Add 30 mL of 1 M ammonium acetate solution to the tube, shake for 5 minutes, and centrifuge. Collect the supernatant in a 100 mL volumetric flask.
  - Repeat the extraction two more times, collecting the supernatant in the same volumetric flask.
  - Bring the flask to volume with the ammonium acetate solution.

- Measurement:
  - Determine the concentration of  $\text{Na}^+$  in the extracted solution using Flame Photometry, Atomic Absorption Spectroscopy (AAS), or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Calculation:
  - Calculate the CEC in meq/100g using the following formula:  $\text{CEC (meq/100g)} = (\text{Concentration of Na}^+ \text{ in ppm} \times \text{Volume of extract in L}) / (\text{Atomic weight of Na} \times \text{Sample weight in g}) \times 100$

## Logical Relationships in Aluminosilicate Characterization

The selection and sequence of analytical techniques are often interdependent. The following diagram illustrates some of these logical relationships.



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Caption: Interdependencies between analytical techniques for aluminosilicates.

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